2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid
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Overview
Description
2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a phenyl group attached to the propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic addition-elimination mechanism, where 4-methoxybenzoyl chloride reacts with an amine to form an intermediate, which is then coupled with phenyl-propionic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl moiety can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-phenyl-propionic acid.
Reduction: Formation of 2-(4-Methoxy-benzylamino)-3-phenyl-propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid.
4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the amine and phenyl-propionic acid groups.
2-Phenylpropionic acid: Contains the phenyl-propionic acid backbone but lacks the methoxybenzoylamino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoylamino moiety provides potential sites for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-14-9-7-13(8-10-14)16(19)18-15(17(20)21)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKERBWGWXNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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